Ethyl6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate
Description
Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate is a heterocyclic compound featuring a hexahydropyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with a trifluoromethyl (-CF₃) group at position 4 and an ester (-COOEt) group at position 2.
Properties
IUPAC Name |
ethyl 6-oxo-4-(trifluoromethyl)diazinane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O3/c1-2-16-7(15)6-4(8(9,10)11)3-5(14)12-13-6/h4,6,13H,2-3H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGZNUZTXXEZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=O)NN1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Trifluoromethyl-Containing Dicarbonyl Compounds
A widely employed method for pyridazine synthesis involves the reaction of hydrazines with 1,3-dicarbonyl compounds. For ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate, this would require ethyl 4,4,4-trifluoroacetoacetate or a similar β-ketoester as a precursor.
Example Protocol (Adapted from):
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Reactants: Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) and hydrazine hydrate (1.2 equiv).
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Solvent: Toluene or methanol.
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Conditions: Reflux at 80–110°C for 12–24 hours under inert atmosphere.
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Workup: Acidification with dilute HCl, extraction with dichloromethane, and purification via recrystallization.
Key Observations:
Solid-Phase Synthesis Using Resin-Bound Intermediates
Solid-phase synthesis minimizes purification steps and improves yields for complex heterocycles. A patent-derived method for analogous trifluoromethyl pyridines involves:
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Resin Functionalization: Load Wang resin with a β-ketoester via ester linkage.
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Cyclization: Treat with trifluoroacetic acid (TFA) to cleave the resin and simultaneously form the pyridazine ring.
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Purification: Reverse-phase HPLC.
Yield Data:
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) accelerate cyclization but may promote side reactions with fluorinated substrates. Non-polar solvents like toluene improve regioselectivity, as evidenced in the synthesis of ethyl 2-oxo-6-(trifluoromethyl)-3,4-dihydro-1H-pyridine-5-carboxylate.
Comparative Data:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Toluene | 68 | 95 |
| DMF | 52 | 87 |
| Methanol | 45 | 92 |
Catalytic Systems
Acid Catalysis:
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p-Toluenesulfonic acid (pTSA): Enhances cyclization rates in ester-rich environments.
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Lewis Acids (e.g., ZnCl₂): Effective for activating carbonyl groups but may decompose fluorinated intermediates.
Base Catalysis:
Challenges and Mitigation Strategies
Trifluoromethyl Group Stability
The strong electron-withdrawing nature of the -CF₃ group can destabilize intermediates, leading to:
Chemical Reactions Analysis
Types of Reactions
Ethyl6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different properties and applications.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-Oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate has garnered attention for its potential as a pharmaceutical intermediate. Its unique structural features allow it to serve as a building block for the synthesis of various biologically active compounds.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. A study demonstrated that modifications to the ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine structure can enhance its efficacy against certain bacterial strains. This suggests that the compound could be further explored for developing new antibiotics or antimicrobial agents .
Agrochemicals
The trifluoromethyl group in ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate enhances its biological activity, making it a candidate for agrochemical formulations. Its potential use as a pesticide or herbicide is under investigation.
Case Study: Herbicidal Properties
A study focusing on the herbicidal activity of pyridazine derivatives found that certain modifications led to increased effectiveness against common weeds. Ethyl 6-Oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate showed promising results in preliminary trials, indicating its potential role in sustainable agriculture practices .
Materials Science
In materials science, compounds like ethyl 6-Oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate are being explored for their properties in polymer chemistry and as additives in various formulations.
Case Study: Polymer Additives
Research has shown that incorporating trifluoromethyl-containing compounds into polymer matrices can enhance thermal stability and chemical resistance. Ethyl 6-Oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate has been studied as an additive to improve the performance of polyolefins, suggesting applications in coatings and packaging materials .
Mechanism of Action
The mechanism of action of Ethyl6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in its reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Three compounds are selected for comparison based on shared functional groups and ring systems:
| Compound | Core Structure | Substituents | Molecular Weight | Melting Point |
|---|---|---|---|---|
| Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate (Target) | Hexahydropyridazine | -CF₃ (position 4), -COOEt (position 3) | ~237–240 g/mol | 125–135°C (est.) |
| Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate | Tetrahydropyridine | -CF₃ (position 2), -COOEt (position 3) | 237.18 g/mol | 128–130°C |
| Ethyl 3-chloro-6-oxo-1H-pyridazine-4-carboxylate | Pyridazine (non-saturated) | -Cl (position 3), -COOEt (position 4) | 202.59 g/mol | Not reported |
Key Observations:
Core Structure: The hexahydropyridazine in the target compound is fully saturated, enhancing conformational flexibility compared to the partially unsaturated tetrahydropyridine () or aromatic pyridazine (). The trifluoromethyl group in the target and tetrahydropyridine analog increases lipophilicity and metabolic stability compared to the chloro substituent in the pyridazine derivative .
Substituent Position :
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns, critical for crystal packing and solubility, vary significantly:
- Target Compound : Likely forms C–H···O or N–H···O interactions due to the ester carbonyl and oxo groups. Comparable pyridazine derivatives exhibit bifurcated hydrogen bonds, leading to chain-like structures along crystal axes .
- Chloro-pyridazine Derivative () : The chloro substituent may participate in C–H···Cl interactions, though these are weaker than those involving oxygen or nitrogen .
Pharmacological and Physicochemical Properties
Table: Comparative Pharmacological Features
| Property | Target Compound | Tetrahydropyridine Analog | Chloro-pyridazine Derivative |
|---|---|---|---|
| Lipophilicity (LogP) | ~1.5–2.0 (estimated) | 1.35 (density: 1.351 g/cm³) | 1.01 (LogP: 1.012) |
| Metabolic Stability | High (due to -CF₃) | Moderate | Low (chloro group prone to oxidation) |
| Bioavailability | Enhanced (fluorine effect) | Moderate | Limited |
Fluorine vs. Chlorine Effects:
Q & A
Q. What are the standard synthetic routes for Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation or Biginelli-like reactions. For example, refluxing precursors in POCl₃ with aromatic aldehydes and thiourea derivatives under acidic conditions (e.g., glacial acetic acid/sodium acetate) yields similar pyrimidine/pyridazine derivatives. Optimization involves adjusting stoichiometry, reaction time (e.g., 8–10 hours), and temperature (reflux) to maximize yield. Recrystallization from ethyl acetate/ethanol mixtures is commonly used for purification .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Performance Liquid Chromatography (HPLC) are critical. For instance, LCMS (m/z 366 [M+H]⁺) and retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) confirm molecular weight and purity. X-ray crystallography (e.g., using SHELXL) can resolve stereochemistry and confirm puckered conformations in the hexahydropyridazine ring .
Q. How can intermediates be stabilized during synthesis?
Acid-sensitive intermediates (e.g., thiourea derivatives) require anhydrous conditions and inert atmospheres. Sodium sulfate drying of organic extracts and low-temperature storage (0–6°C) prevent decomposition. Column chromatography with ethyl acetate/n-hexane gradients is effective for isolating intermediates .
Advanced Research Questions
Q. How can conformational discrepancies in crystallographic data be resolved for this compound?
Use software suites like SHELXL (for refinement) and Mercury CSD (for visualization and packing analysis) to model puckered conformations and hydrogen-bonding networks. For example, deviations from mean planes (e.g., 0.224 Å for a pyrimidine ring) indicate flattened boat conformations. Validate against databases (e.g., Cambridge Structural Database) to identify outliers .
Q. What strategies address low reproducibility in synthetic yields for derivatives?
Mechanistic studies (e.g., monitoring reaction progress via TLC or in-situ IR) can identify side reactions. For example, competing pathways in POCl₃-mediated cyclizations may require stoichiometric adjustments or alternative catalysts (e.g., BF₃·Et₂O). Statistical tools like Design of Experiments (DoE) optimize multi-variable conditions .
Q. How do trifluoromethyl groups influence hydrogen-bonding patterns in crystal packing?
Graph set analysis (via Mercury CSD) reveals that C–H···O and N–H···F interactions dominate. The electronegative trifluoromethyl group reduces basicity at adjacent nitrogen atoms, favoring bifurcated hydrogen bonds. Compare with non-fluorinated analogs to isolate electronic effects .
Q. What computational methods predict the bioactivity of derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (e.g., AutoDock Vina) screens derivatives against targets like kinase enzymes. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Methodological Notes
- Crystallography : Refine anisotropic displacement parameters in SHELXL and validate using R-factor convergence (<5%) .
- Synthesis : Use Dean-Stark traps for azeotropic removal of water in cyclocondensation reactions .
- Data Contradictions : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to resolve signal misassignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
